molecular formula C19H32O2 B14272061 1-Dodecanol, 12-(phenylmethoxy)- CAS No. 134834-32-5

1-Dodecanol, 12-(phenylmethoxy)-

Cat. No.: B14272061
CAS No.: 134834-32-5
M. Wt: 292.5 g/mol
InChI Key: CFNFCUBWBXYQPU-UHFFFAOYSA-N
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Description

. This compound is a derivative of dodecanol, where a phenylmethoxy group is attached to the 12th carbon of the dodecanol chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanol, 12-(phenylmethoxy)- typically involves the reaction of dodecanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C12H26O+C7H7ClC19H32O2+HCl\text{C}_{12}\text{H}_{26}\text{O} + \text{C}_{7}\text{H}_{7}\text{Cl} \rightarrow \text{C}_{19}\text{H}_{32}\text{O}_2 + \text{HCl} C12​H26​O+C7​H7​Cl→C19​H32​O2​+HCl

Industrial Production Methods

In an industrial setting, the production of 1-Dodecanol, 12-(phenylmethoxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanol, 12-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenylmethoxy group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-(phenylmethoxy)dodecanal or 12-(phenylmethoxy)dodecanoic acid.

    Reduction: Formation of 12-(phenylmethoxy)dodecan-1-ol.

    Substitution: Formation of 12-(phenylmethoxy)dodecyl halides or esters.

Scientific Research Applications

1-Dodecanol, 12-(phenylmethoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological membranes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the formulation of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Dodecanol, 12-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can interact with lipid membranes, altering their fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Dodecanol, 12-(phenylmethoxy)- can be compared with other similar compounds such as:

    1-Dodecanol: A simple fatty alcohol with the molecular formula C12H26O.

    12-Bromo-1-dodecanol: A brominated derivative of dodecanol with the molecular formula C12H25BrO.

The presence of the phenylmethoxy group in 1-Dodecanol, 12-(phenylmethoxy)- imparts unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

134834-32-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

12-phenylmethoxydodecan-1-ol

InChI

InChI=1S/C19H32O2/c20-16-12-7-5-3-1-2-4-6-8-13-17-21-18-19-14-10-9-11-15-19/h9-11,14-15,20H,1-8,12-13,16-18H2

InChI Key

CFNFCUBWBXYQPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCCCO

Origin of Product

United States

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